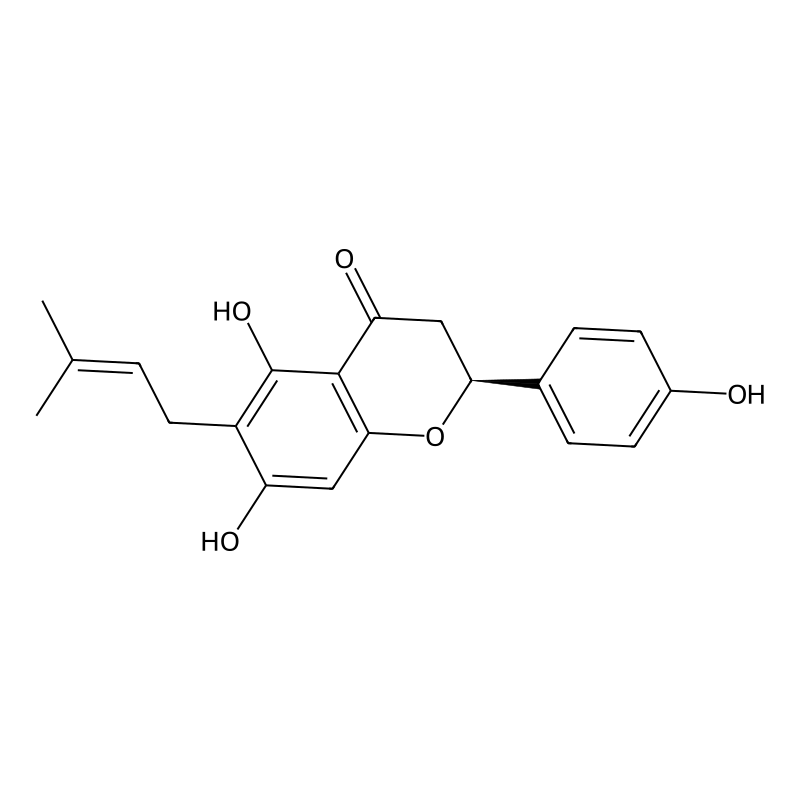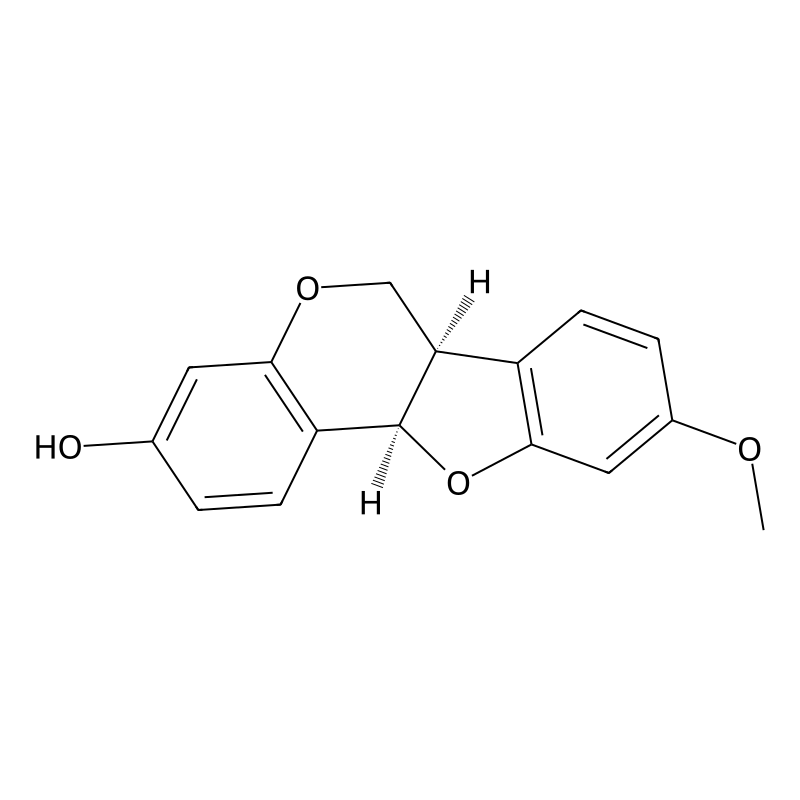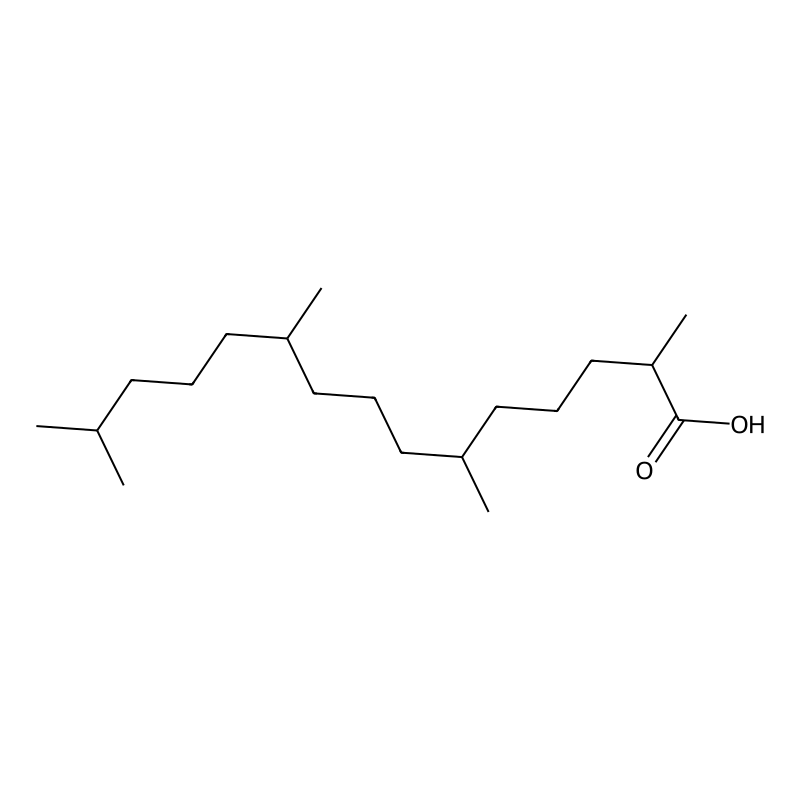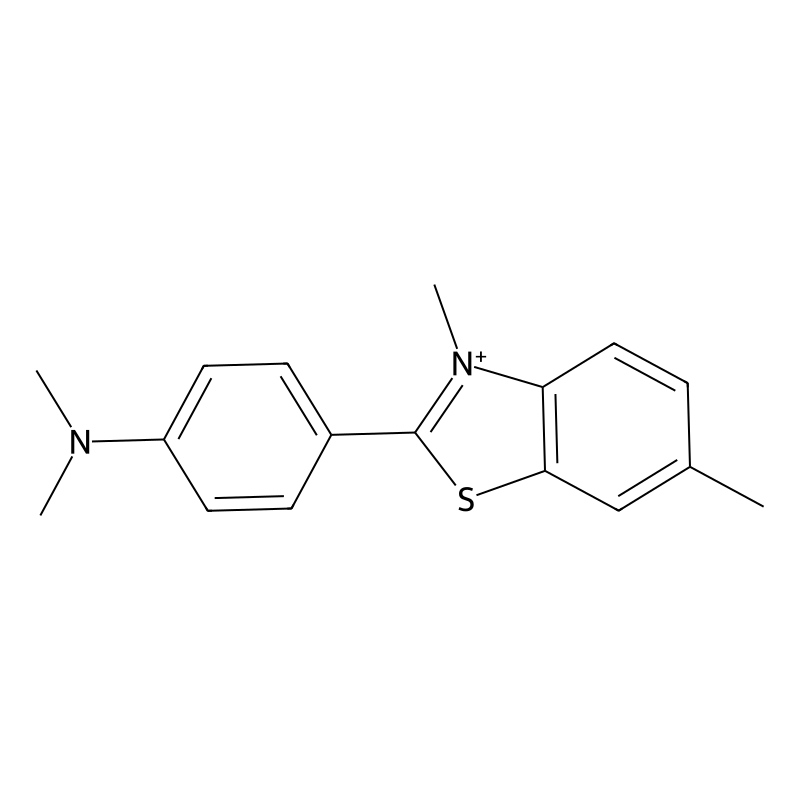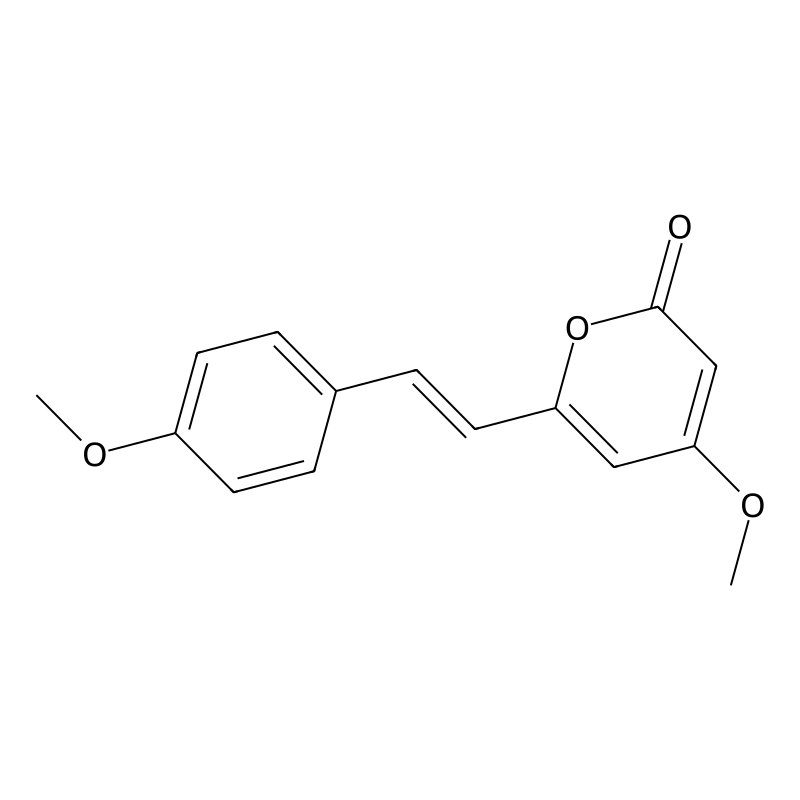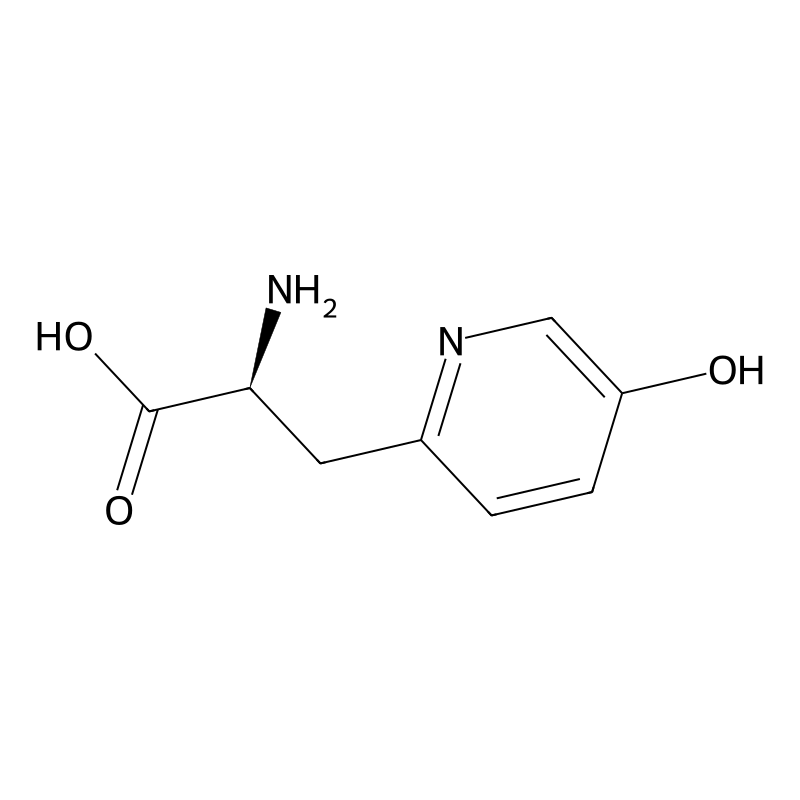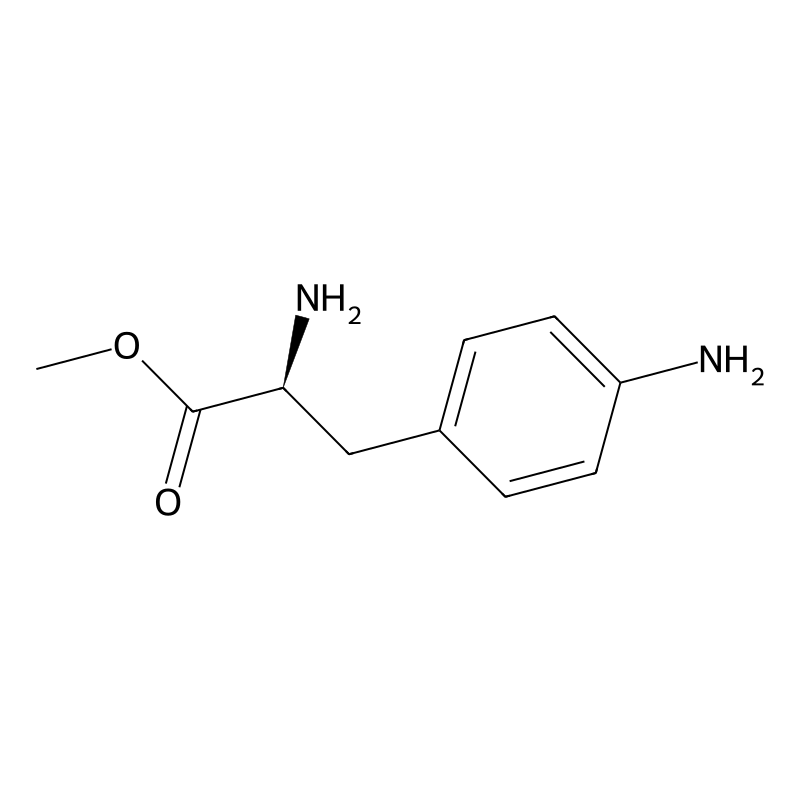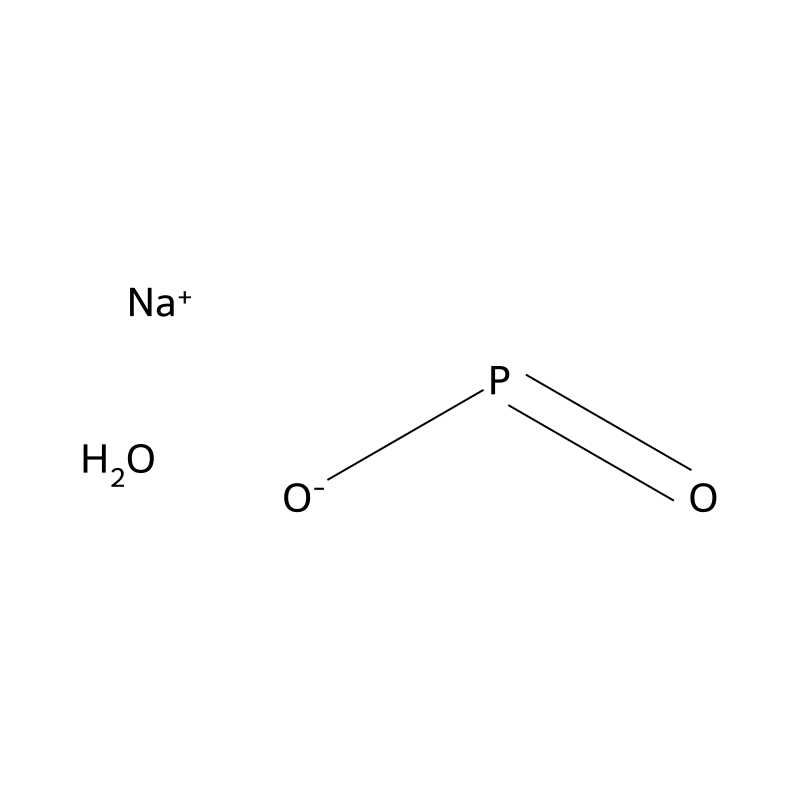N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin...](/img/structure-2d/800/S2894055.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Antitubercular Agents
Scientific Field: Pharmacology and Medicinal Chemistry
Application Summary: This compound has been explored for its potential as an antitubercular agent. Tuberculosis (TB) remains a leading cause of death worldwide, and the development of new anti-TB compounds is critical to combat the disease effectively.
Methods of Application: Researchers synthesized a library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives and assessed their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis using the standard broth microdilution method. Cell toxicity was determined using the MTT assay .
Results: The study identified several compounds with in vitro activity against Mycobacterium tuberculosis, with MIC90 values ranging from 0.488–62.5 µM. The most potent derivative was highlighted for its non-cytotoxicity to the Vero cell line and favorable drug-like properties .
CDK6 Inhibitors in Cancer Therapy
Scientific Field: Oncology and Molecular Biology
Application Summary: The compound has been investigated for its role as a CDK6 inhibitor, which is significant in the treatment of various cancers, including breast and gastric cancer.
Methods of Application: A series of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized. Their anti-proliferative activities were evaluated against human cancer cells, and CDK6 inhibitory activities were tested .
Results: The most potent compound exhibited superior antitumor activities compared to the control palbociclib and demonstrated good CDK6 inhibitory activity. Molecular docking was used to simulate the binding model of the compound with CDK6 .
NF-κB Inducing Kinase Inhibitors for Psoriasis
Scientific Field: Dermatology and Immunology
Application Summary: Derivatives of the compound have been identified as novel, potent, and selective NF-κB inducing kinase (NIK) inhibitors, which are promising for the treatment of psoriasis.
Methods of Application: The study focused on the identification and synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as NIK inhibitors .
Antiviral Therapeutics
Scientific Field: Virology and Pharmaceutical Sciences
Application Summary: The compound has been studied for its antiviral properties, particularly against viruses like the Newcastle disease virus.
Methods of Application: Compounds containing five-membered heteroaryl amines, including the subject compound, were assessed for their antiviral activity against the Newcastle disease virus .
Results: Some compounds showed antiviral activity almost on par with the commercial antiviral drug, Ribavirin. Further modification of these amines could lead to potent antiviral therapeutics .
Kinase Inhibitors for Colorectal Cancer
Scientific Field: Oncology and Biochemistry
Application Summary: Novel quinoline analogues bearing the compound’s structure have been identified as potent kinase inhibitors for the treatment of colorectal cancer.
Methods of Application: The research involved the identification and synthesis of novel compounds with the potential to inhibit kinases relevant to colorectal cancer .
